

# 1-Phenyl-2-propyn-1-ol: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: 1-Phenyl-2-propyn-1-ol

Cat. No.: B147433

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CAS Number: 4187-87-5

Synonyms: (±)-α-Ethynylbenzyl alcohol, 1-Phenylpropargyl alcohol, Ethynylphenylcarbinol

This technical guide provides an in-depth overview of **1-Phenyl-2-propyn-1-ol**, a versatile propargylic alcohol widely utilized as a key intermediate in organic synthesis. Its unique structural features make it a valuable building block in the development of novel chemical entities and catalysts. This document is intended for researchers, scientists, and professionals in drug development and materials science.

## Chemical and Physical Properties

The fundamental properties of **1-Phenyl-2-propyn-1-ol** are summarized in the table below, providing a comprehensive overview for experimental design and application.

Property	Value	Source(s)
CAS Number	4187-87-5	[1][2][3][4][5]
Molecular Formula	C <sub>9</sub> H <sub>8</sub> O	[2][6][7]
Molecular Weight	132.16 g/mol	[2][3][6][7][8][9]
Appearance	White or Colorless to Light orange to Yellow powder to lump to clear liquid	[7]
Melting Point	22-23 °C (lit.)	[1][5][10]
Boiling Point	135-136 °C at 13 mmHg (lit.)	[1][10]
Density	1.087 g/mL at 25 °C (lit.)	[1][10]
Refractive Index	n <sub>20/D</sub> 1.549 (lit.)	[1][10]
Purity	>98.0% (GC)	[7]

Enantiomers:

- (R)-1-Phenyl-2-propyn-1-ol: CAS Number 61317-73-5[11]
- (S)-1-Phenyl-2-propyn-1-ol: CAS Number 64599-56-0[6]

## Experimental Protocols

### Synthesis of (±)-1-Phenyl-2-propyn-1-ol via Grignard Reaction

This protocol details a common method for the synthesis of racemic **1-Phenyl-2-propyn-1-ol** from benzaldehyde and acetylene.[1][2]

Materials:

- Magnesium turnings
- Iodine (catalyst)

- n-Butyl chloride
- Tetrahydrofuran (THF), anhydrous
- Acetylene gas
- Benzaldehyde
- Saturated aqueous ammonium chloride solution
- Ethyl acetate
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Petroleum ether

Procedure:

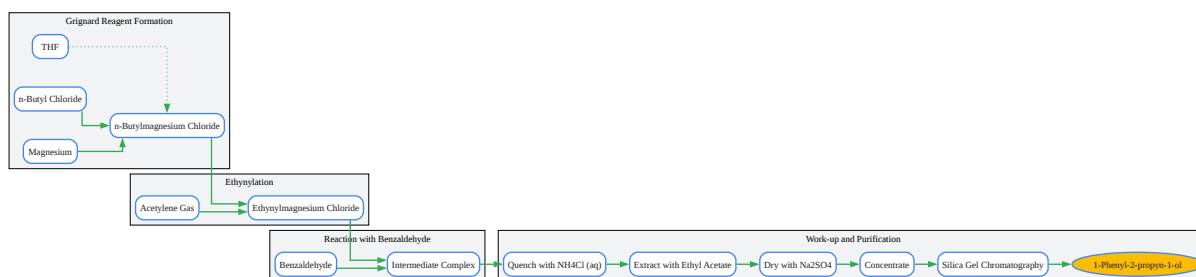
- Grignard Reagent Formation:
  - A two-necked, round-bottomed flask, previously flame-dried and cooled under an argon atmosphere, is fitted with a reflux condenser.
  - Magnesium (28.3 mmol) and a small crystal of iodine are added to the flask, followed by anhydrous THF (30 mL).
  - A portion of n-butyl chloride (28.3 mmol total) is added dropwise to initiate the reaction. The mixture is refluxed until the Grignard reagent is formed.
  - After the initial reaction, the remaining n-butyl chloride is added, and the mixture is stirred at room temperature until all the magnesium is consumed.
- Formation of Ethynylmagnesium Bromide:
  - The reaction mixture is cooled to 0°C.
  - Acetylene gas is passed through the solution for approximately 15 minutes.

- Reaction with Benzaldehyde:
  - A solution of benzaldehyde (9.4 mmol) in anhydrous THF (20 mL) is added dropwise to the reaction mixture at 0°C.
  - The reaction is stirred at this temperature for 6 hours.
- Work-up and Purification:
  - The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
  - The mixture is diluted with water and extracted with ethyl acetate.
  - The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
  - The crude product is purified by silica gel column chromatography, eluting with a 10% solution of ethyl acetate in petroleum ether, to yield (±)-**1-phenyl-2-propyn-1-ol** as a pale yellow oil.<sup>[1][2]</sup>

An alternative procedure involves the direct use of commercially available ethynylmagnesium bromide.<sup>[2]</sup> A solution of benzaldehyde (19.7 mmol) in distilled THF (10 mL) is treated at 0°C with ethynylmagnesium bromide (59.1 mmol). The resulting mixture is stirred at 0°C for 1 hour and then for 19 hours at room temperature.<sup>[2]</sup> The work-up and purification steps are similar to the previously described method.

## Diagrams

### Synthesis Workflow of (±)-1-Phenyl-2-propyn-1-ol

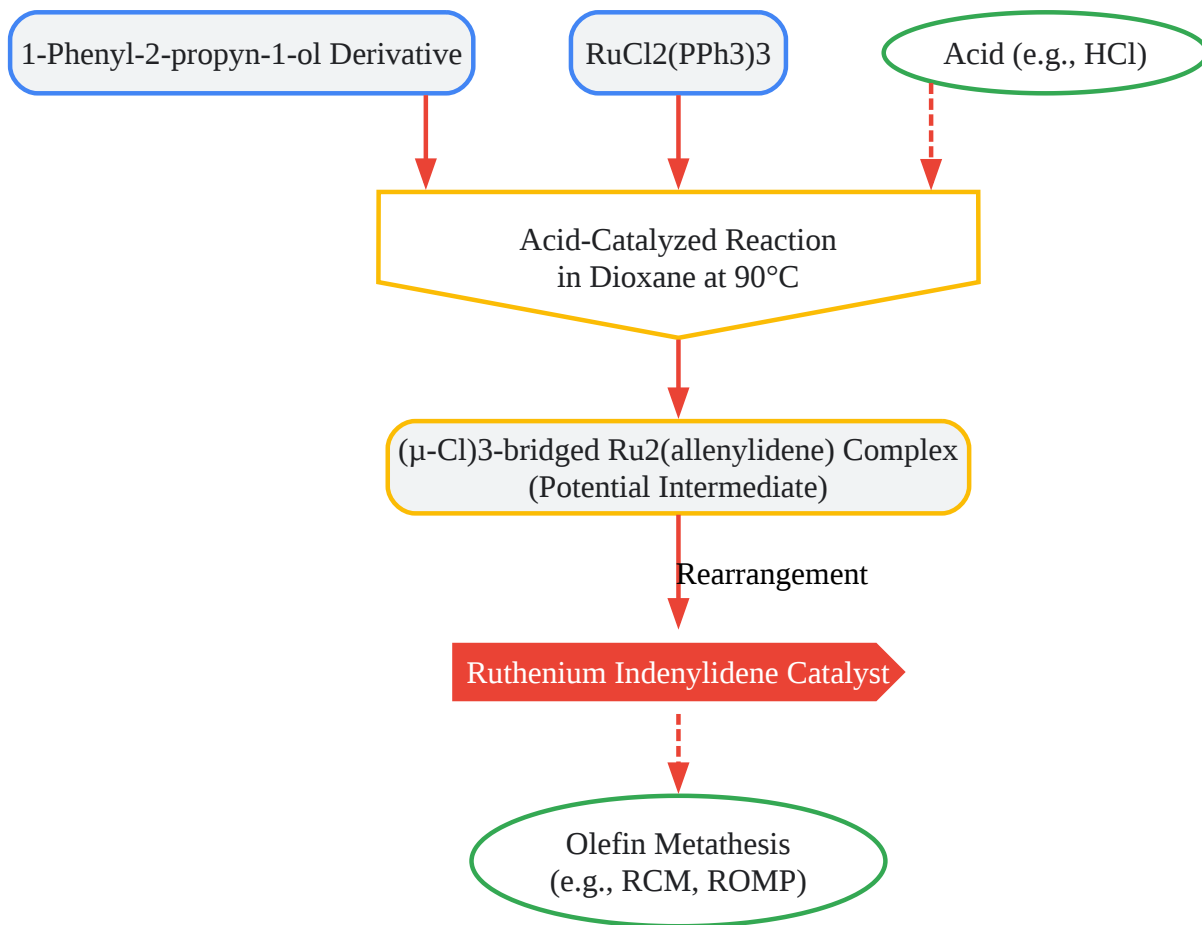


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Caption: Synthesis workflow for (±)-**1-Phenyl-2-propyn-1-ol**.

## Role in Ruthenium Catalyst Synthesis

**1-Phenyl-2-propyn-1-ol** and its derivatives are precursors for the synthesis of ruthenium indenylidene complexes, which are active catalysts in olefin metathesis reactions.



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Caption: Role of **1-Phenyl-2-propyn-1-ol** in catalyst synthesis.

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